molecular formula C10H22N2O B8364759 N-propyl-4-Morpholinepropanamine

N-propyl-4-Morpholinepropanamine

Cat. No.: B8364759
M. Wt: 186.29 g/mol
InChI Key: OOMWXWLSMBFDHD-UHFFFAOYSA-N
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Description

N-propyl-4-Morpholinepropanamine is an organic compound that belongs to the class of morpholines. It is characterized by a morpholine ring substituted with a propylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-4-Morpholinepropanamine typically involves the reaction of morpholine with a suitable propylamine derivative. One common method involves the alkylation of morpholine with 3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-Morpholinepropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine derivatives .

Scientific Research Applications

N-propyl-4-Morpholinepropanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of N-propyl-4-Morpholinepropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-morpholinopropylamine: This compound is structurally similar but lacks the propyl group on the nitrogen atom.

    4-morpholinepropanamine: Another similar compound with slight variations in the substitution pattern.

Uniqueness

N-propyl-4-Morpholinepropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-morpholin-4-yl-N-propylpropan-1-amine

InChI

InChI=1S/C10H22N2O/c1-2-4-11-5-3-6-12-7-9-13-10-8-12/h11H,2-10H2,1H3

InChI Key

OOMWXWLSMBFDHD-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCN1CCOCC1

Origin of Product

United States

Synthesis routes and methods

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